2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride and a base such as triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(propan-2-yl)acetamide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C14H19N3O3S |
---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H19N3O3S/c1-10(2)15-14(18)9-17-8-7-11-12(16-21(3,19)20)5-4-6-13(11)17/h4-8,10,16H,9H2,1-3H3,(H,15,18) |
InChI Key |
CENMBOCJIFBCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Origin of Product |
United States |
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